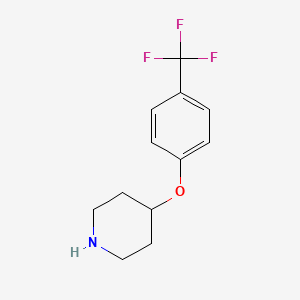

4-(4-(Trifluoromethyl)phenoxy)piperidine

Descripción general

Descripción

4-(4-(Trifluoromethyl)phenoxy)piperidine is an organic compound that features a piperidine ring substituted with a trifluoromethylphenoxy group

Mecanismo De Acción

Target of Action

It is used in the synthesis of dopamine d3 receptor antagonists . Dopamine D3 receptors are a subtype of dopamine receptors, which are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Mode of Action

As a precursor in the synthesis of dopamine d3 receptor antagonists , it can be inferred that the compound might interact with these receptors, blocking their activity and thus modulating the dopaminergic signaling pathways.

Biochemical Pathways

Given its role in the synthesis of dopamine d3 receptor antagonists , it can be speculated that it may influence the dopaminergic signaling pathways, which play crucial roles in various functions including motor control, reward, reinforcement, and the regulation of prolactin secretion.

Result of Action

As a precursor in the synthesis of dopamine d3 receptor antagonists , it can be inferred that the compound might contribute to the modulation of dopaminergic signaling, potentially influencing various physiological and neurological processes.

Action Environment

The compound should be stored at 2-8°C and protected from light .

Análisis Bioquímico

Biochemical Properties

4-(4-(Trifluoromethyl)phenoxy)piperidine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors at the spinal and supraspinal levels, suggesting its potential role in pain modulation . The nature of these interactions often involves binding to specific receptor sites, leading to either inhibition or activation of the receptor’s function. This compound’s trifluoromethyl group is particularly significant as it can enhance the binding affinity and metabolic stability of the molecule .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the levels of calcitonin gene-related peptide (CGRP) in the cranial circulation, which is associated with migraine-like headaches . Additionally, its interaction with opioid receptors can lead to changes in pain perception and analgesic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist or agonist, depending on the receptor it binds to. For instance, its interaction with opioid receptors involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function . This binding can result in changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration, which helps maintain its efficacy over time . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as pain relief, by modulating opioid receptors . At higher doses, it can lead to toxic or adverse effects, including potential neurotoxicity and changes in metabolic processes . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The trifluoromethyl group in its structure can influence metabolic flux and metabolite levels, potentially enhancing the compound’s stability and bioavailability . These interactions are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization to the mitochondria or endoplasmic reticulum can influence cellular metabolism and signaling pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenoxy)piperidine typically involves the reaction of 4-(Trifluoromethyl)phenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(Trifluoromethyl)phenoxy)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces a more saturated compound .

Aplicaciones Científicas De Investigación

4-(4-(Trifluoromethyl)phenoxy)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)piperidine

- 4-(Trifluoromethoxy)phenoxy piperidine

- Trifluoromethylpyridines

Uniqueness

4-(4-(Trifluoromethyl)phenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of novel pharmaceuticals and agrochemicals .

Actividad Biológica

4-(4-(Trifluoromethyl)phenoxy)piperidine is a chemical compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3NO. The compound features a piperidine ring substituted with a 4-(trifluoromethyl)phenoxy group, which significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits substantial biological activity through various mechanisms:

- G Protein-Coupled Receptor (GPCR) Agonism : The compound may act as an agonist for certain GPCRs, which are crucial in numerous physiological processes. The trifluoromethyl moiety enhances binding affinity and selectivity towards these receptors, potentially increasing therapeutic efficacy against conditions such as diabetes and obesity.

- Dopamine D3 Receptor Antagonism : It is utilized in the synthesis of dopamine D3 receptor antagonists, which are relevant in treating neurological and psychiatric disorders. This application underscores its role in modulating neurotransmitter systems.

- Agrochemical Applications : Beyond pharmacology, the compound's structure allows it to be incorporated into agrochemicals, enhancing pest control properties compared to traditional phenyl-containing insecticides. Its use in developing acaricides for crop protection highlights its versatility.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study: Anti-Tuberculosis Activity

A study investigated piperidinol analogs structurally related to this compound. Compounds demonstrated significant anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. However, side effects were noted during in vivo testing, indicating a need for further optimization .

The unique trifluoromethyl group enhances the compound's hydrophobicity and potential hydrogen bonding capabilities, influencing receptor interactions and overall biological activity. This modification allows for increased selectivity towards target receptors, which is crucial for therapeutic efficacy.

Propiedades

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZQEDCGWRROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.